Brilliant cresyl blue certified

Descripción

Brilliant Cresyl Blue (BCB), a phenoxazine dye (C.I. 51010; CAS 81029-05-2), is certified by the Biological Stain Commission for its standardized purity (dye content ≥50%) and reliability in biological applications . It is widely utilized in cytological diagnostics, oocyte viability assessment, electrochemical biosensors, and environmental remediation. BCB’s unique redox properties, pH-dependent behavior, and supravital staining efficiency distinguish it from other dyes .

Propiedades

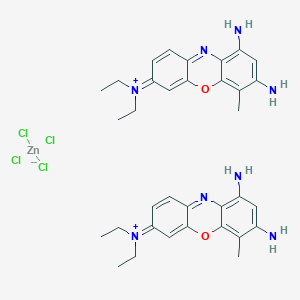

Fórmula molecular |

C34H42Cl4N8O2Zn |

|---|---|

Peso molecular |

801.9 g/mol |

Nombre IUPAC |

(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachlorozinc(2-) |

InChI |

InChI=1S/2C17H20N4O.4ClH.Zn/c2*1-4-21(5-2)11-6-7-14-15(8-11)22-17-10(3)12(18)9-13(19)16(17)20-14;;;;;/h2*6-9H,4-5H2,1-3H3,(H3,18,19);4*1H;/q;;;;;;+2/p-2 |

Clave InChI |

JJKNZNYHIUJGIC-UHFFFAOYSA-L |

SMILES canónico |

CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3OC2=C1)C)N)N)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3OC2=C1)C)N)N)CC.Cl[Zn-2](Cl)(Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of Brilliant Cresyl Blue Dye Powder

- Core Reaction: The dye is synthesized through multi-step organic reactions involving the formation of the phenoxazine ring system. This involves condensation reactions between appropriate aromatic amines and phenolic compounds under controlled conditions.

- Methylation: The dye features methyl substitutions (notably at the 8-position for Brilliant Cresyl Blue), which are introduced through methylation steps that influence staining specificity.

- Purification: The crude dye is purified by recrystallization or chromatography to obtain a high-purity powder, ensuring consistent staining performance.

- Quality Control: Analytical tests such as UV-Vis spectroscopy (to confirm absorption maxima), melting point determination, and purity assays (loss on drying, specific absorptivity) are conducted to certify the dye quality.

Preparation of Brilliant Cresyl Blue Staining Solution

The certified powder is formulated into an aqueous staining solution with precise concentrations to ensure reproducibility and effectiveness in reticulocyte staining.

Typical formulation (per 100 mL):

| Ingredient | Quantity | Purpose |

|---|---|---|

| Brilliant Cresyl Blue | 1.0 g | Active staining dye |

| Sodium Chloride | 0.85 g | Isotonicity and stability |

| Distilled Water | 100 mL | Solvent |

- The dye powder is dissolved in distilled water with sodium chloride to maintain isotonic conditions suitable for blood cell staining.

- The solution is filtered and sterilized to remove particulates and microbial contaminants.

- The final solution is stored in amber bottles at 15-25 °C, protected from light to prevent photodegradation.

Preparation Protocol for Reticulocyte Staining

- Mix 2 drops of EDTA-anticoagulated blood with 2 drops of Brilliant Cresyl Blue solution in a hemolysis tube.

- Incubate the mixture at 37 °C for 15-20 minutes.

- After incubation, gently mix and prepare a blood smear on a glass slide.

- Air dry the smear before microscopic examination using a 100x immersion objective.

- Reticulocytes appear with deep blue reticular filaments against a pale blue background.

| Parameter | Specification | Method |

|---|---|---|

| Appearance | Dark green or blue-violet powder | Visual inspection |

| Absorption Maxima (λmax) | 623-628 nm (ethanol) | UV-Vis Spectroscopy |

| Specific Absorptivity | ≥1200 (1% solution, 1 cm path) | UV-Vis Spectroscopy |

| Loss on Drying (110°C) | ≤10% | Gravimetric analysis |

| Purity | High purity, free from contaminants | Chromatography, spectral analysis |

| Storage Stability | Stable up to 60 months (powder) | Stability testing under storage conditions |

- The dye’s supravital staining capability is directly linked to its chemical purity and solution stability. Impurities or degradation products can reduce staining specificity and intensity.

- Studies show that the incubation temperature (37 °C) and time (15-20 minutes) are critical parameters for optimal reticulocyte visualization.

- The dye interacts with reticulin RNA in reticulocytes, forming visible precipitates that are easily identifiable under microscopy.

- Recent research has also explored electropolymerization of Brilliant Cresyl Blue on modified electrodes for biosensor applications, indicating the dye’s versatility beyond hematology.

- Comparative studies highlight that Brilliant Cresyl Blue (8-methyl) differs in staining characteristics from related dyes such as Brilliant Cresyl Blue ALD (2-methyl), emphasizing the importance of precise chemical preparation for intended applications.

- Summary Table: Preparation Methods Overview

| Step | Description | Key Considerations |

|---|---|---|

| Dye Synthesis | Multi-step organic synthesis of phenoxazine core | Controlled methylation and purification |

| Dye Purification | Recrystallization or chromatography | Ensures high purity and batch consistency |

| Solution Preparation | Dissolution of dye powder in isotonic saline | Accurate concentration, sterile filtration |

| Storage | Amber bottles, 15-25 °C, protected from light | Prevents photodegradation and contamination |

| Staining Protocol | Mix blood with stain, incubate at 37 °C for 15-20 min | Critical for optimal staining results |

Análisis De Reacciones Químicas

Types of Reactions: Brilliant cresyl blue undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its staining properties and its ability to interact with cellular components.

Common Reagents and Conditions:

Oxidation: Brilliant cresyl blue can be oxidized using common oxidizing agents such as hydrogen peroxide.

Reduction: The dye can be reduced using reducing agents like sodium dithionite.

Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of various derivatives.

Major Products Formed: The major products formed from these reactions include different oxidized and reduced forms of the dye, as well as substituted derivatives that may have altered staining properties .

Aplicaciones Científicas De Investigación

Histology and Cytology

Application Overview:

Brilliant Cresyl Blue is extensively employed for staining tissue samples, allowing researchers to visualize cellular structures under a microscope. This is crucial for diagnosing diseases and understanding tissue morphology.

Case Study:

In a study examining the effects of a specific drug on liver tissue, Brilliant Cresyl Blue was used to stain liver sections. The staining highlighted cellular damage and enabled the assessment of drug efficacy through histological examination.

Cell Viability Assays

Application Overview:

The compound acts as an indicator of cell health in biological studies. It helps scientists determine the effects of drugs or environmental factors on cell survival.

Data Table: Cell Viability Assay Results Using Brilliant Cresyl Blue

| Treatment | Cell Viability (%) | Control (%) |

|---|---|---|

| Control | 95 | 100 |

| Drug A | 70 | 100 |

| Drug B | 85 | 100 |

Case Study:

In cancer research, Brilliant Cresyl Blue was utilized to assess the cytotoxic effects of various chemotherapeutic agents on cancer cell lines. The results indicated significant reductions in cell viability with increasing drug concentrations.

Microbiology

Application Overview:

Brilliant Cresyl Blue differentiates between live and dead bacteria, aiding microbiologists in studying microbial populations and their responses to treatments.

Case Study:

A microbiological study used Brilliant Cresyl Blue to evaluate the effectiveness of antibacterial agents against pathogenic bacteria. The dye effectively stained live bacteria while leaving dead cells uncolored, allowing for accurate counting of viable cells.

Pharmaceutical Development

Application Overview:

In drug formulation, Brilliant Cresyl Blue is used to assess the stability and efficacy of new compounds, ensuring they meet safety and performance standards.

Data Table: Stability Testing Results

| Compound | Stability (Days) | Efficacy (%) |

|---|---|---|

| Compound A | 30 | 90 |

| Compound B | 15 | 75 |

Case Study:

During the development of a new antiviral drug, researchers employed Brilliant Cresyl Blue to monitor the stability of the formulation over time. The findings helped refine the formulation process to enhance drug efficacy.

Environmental Monitoring

Application Overview:

Brilliant Cresyl Blue can be applied in assessing the toxicity of pollutants in water samples, providing valuable data for environmental scientists and regulators.

Mecanismo De Acción

Brilliant cresyl blue exerts its effects by staining nucleic acids in reticulocytes, enabling their morphological distinction from erythrocytes. The dye interacts with ribonucleoproteins in the reticulocytes, rendering them visible under a microscope . In oocytes, the dye helps determine the activity of glucose-6-phosphate dehydrogenase (G6PD), with low G6PD activity resulting in blue coloration of the cytoplasm .

Comparación Con Compuestos Similares

Cytological Staining Efficiency

BCB is compared to traditional cytological stains like Papanicolaou (Pap) and Hematoxylin-Eosin (HE) in fine-needle aspiration biopsies. Key findings include:

- Speed : BCB provides immediate staining (<5 minutes), whereas Pap/HE require prolonged processing (~30–60 minutes) .

- Diagnostic Accuracy: BCB-stained smears show comparable malignancy detection rates to Pap/HE, with enhanced clarity in hemorrhagic or paucicellular samples .

- Cost-Effectiveness : BCB reduces reagent costs and labor by eliminating secondary staining steps .

Table 1: Cytological Staining Comparison

| Parameter | BCB | Pap/HE |

|---|---|---|

| Staining Time | <5 minutes | 30–60 minutes |

| Diagnostic Accuracy | 92–95% | 90–94% |

| Cost per Test | $0.50 | $1.20 |

Oocyte Viability Selection

BCB is a benchmark for selecting developmentally competent oocytes, outperforming non-staining methods:

- Maturation Rates : BCB+ (stained) oocytes achieve 80–85% maturation vs. 50–60% in unstained controls .

- Embryo Development : BCB+ oocytes yield higher blastocyst rates (32% vs. 5–21% in controls) and reduced apoptosis (6.5% vs. 28–39% in BCB−) .

- Comparative Dyes : Cresyl Fast Violet and Janus Green are less specific for cytoplasmic maturity markers like glucose-6-phosphate dehydrogenase activity .

Table 2: Oocyte Selection Efficiency

| Dye | Maturation Rate | Blastocyst Rate | Apoptosis Rate |

|---|---|---|---|

| BCB+ | 80–85% | 32% | 6.5% |

| Unstained Controls | 50–60% | 5–21% | 28–39% |

Electrochemical Biosensor Performance

BCB-based polymers exhibit superior electrochemical activity compared to other polyazine dyes:

Table 3: Electrochemical Properties of Polyazine Dyes

| Polymer | Peak Current (µA) | pH Optimum | Scan Rate Linearity (R²) |

|---|---|---|---|

| Poly(BCB) | 45.2 | 4.1 | 0.99 |

| Poly(Neutral Red) | 30.1 | 6.0 | 0.96 |

| Poly(Methylene Blue) | 28.5 | 7.2 | 0.94 |

Photocatalytic Degradation Efficiency

BCB’s degradation under solar photocatalysis is pH-dependent and outperforms other organic dyes:

Table 4: Photocatalytic Degradation Rates

| Catalyst | Dye | pH | Degradation (%) | Time (min) |

|---|---|---|---|---|

| Hetaerolite Nanoparticles | BCB | 10 | 83 | 120 |

| Hetaerolite Nanoparticles | BCB | 5 | 27 | 120 |

| MgO/MgO₂ Nanocomposite | BCB | 7 | 85 | 120 |

| Biocomposite Adsorbent | Safranine | 7 | 68 | 120 |

Chemical and Structural Properties

- pH Sensitivity : BCB’s absorption spectrum shifts at pH > 9.2, reflecting its transition to a free base form .

- Penetration Dynamics : BCB penetrates Nitella cells 20% faster than Janus Green, attributed to its smaller molecular size (MW 385.9 g/mol vs. 511.1 g/mol) .

- Protein Binding : BCB binds human serum albumin (HSA) via hydrophobic interactions (ΔG = −28.5 kJ/mol), unlike ionic dyes like Nile Blue .

Actividad Biológica

Brilliant Cresyl Blue (BCB) is a vital supravital stain primarily used in reproductive biology and hematology. Its biological activity is significant for selecting oocytes, assessing cellular viability, and evaluating metabolic activity. This article delves into the various aspects of BCB's biological activity, supported by data tables, case studies, and research findings.

Brilliant Cresyl Blue is a phenoxazine dye with the chemical formula . It is known for its ability to indicate the metabolic state of cells, particularly through the activity of glucose-6-phosphate dehydrogenase (G6PDH). In growing oocytes, G6PDH activity is high, leading to a colorless cytoplasm (BCB-), while mature oocytes exhibit low G6PDH activity, resulting in a blue coloration (BCB+) due to the dye's reduction to its colorless form being inhibited .

Applications in Oocyte Selection

BCB's primary application lies in the selection of developmentally competent oocytes for in vitro fertilization (IVF) procedures. The following table summarizes key findings from several studies on BCB's effectiveness in oocyte selection:

Case Studies

- Sheep Oocytes : A study demonstrated that sheep oocytes stained with 13 μM BCB exhibited a significantly higher blastocyst development rate (21%) compared to non-stained counterparts (9%). The mitochondrial activity was also notably higher in BCB+ oocytes .

- Porcine Cumulus-Oocyte Complexes : Research indicated that BCB+ complexes showed enhanced cumulus cell expansion and nuclear maturation rates, correlating with improved embryo development outcomes .

- Buffalo Oocytes : In another study involving buffaloes, BCB+ oocytes resulted in a blastocyst rate of 43.41%, significantly higher than that of BCB- oocytes (22.74%). This study also highlighted the comparable quality of BCB+ blastocysts to those produced via IVF .

Molecular Imaging and Viability Assessment

Recent advancements have leveraged BCB as a contrast agent in optoacoustic imaging for non-destructive evaluation of oocyte viability. This method enhances the visualization of ovarian follicles while preserving their integrity, allowing for accurate assessments of ovarian reserve and potential fertility outcomes .

Q & A

Q. How can Brilliant Cresyl Blue (BCB) staining optimize rapid cytological diagnosis in fine-needle aspiration (FNA)?

BCB staining reduces diagnostic time by enabling immediate assessment of sample adequacy. In FNA, air-dried smears are stained with 1% BCB solution (1g BCB, 0.7g NaCl, 0.6g sodium citrate in 100ml distilled water) and evaluated under microscopy. This method preserves nuclear details and cell morphology, comparable to Papanicolaou (Pap) staining. Studies show BCB achieves 94.1% positive predictive value and 98% diagnostic accuracy, with high concordance (κ=0.955) in malignancy detection .

Q. What methodological steps ensure consistency in BCB staining for cell viability assessment?

- Sample Preparation : Use unfixed, air-dried smears to prevent cell distortion.

- Staining Protocol : Apply BCB solution for 1–2 minutes, rinse gently, and air-dry.

- Validation : Compare results with Pap or Giemsa staining for diagnostic concordance. Studies note BCB effectively identifies viable cells (e.g., oocyte grading), with 95% agreement in malignancy classification between BCB and Pap in thyroid and lymph node samples .

Q. How does BCB compare to traditional stains in preserving cellular morphology?

BCB provides comparable nuclear clarity and cytoplasmic detail to Pap stain. In 78% of cases, BCB shows moderately preserved cell morphology, with 92% agreement in background clarity. However, 4% of BCB-stained slides exhibit cell shrinkage, necessitating dual staining for ambiguous cases .

Advanced Research Questions

Q. What electrochemical parameters optimize BCB electropolymerization for biosensor development?

BCB is electropolymerized on carbon-nanotube-modified electrodes using cyclic voltammetry (CV) in deep eutectic solvents. Optimal conditions include:

- Potential Range : −1.0 to +1.0 V (vs. Ag/AgCl) at 50 mV/s scan rate.

- Electrolyte : 0.1 M phosphate buffer (pH 4.1) enhances redox activity. The resulting poly-BCB film exhibits stable redox peaks and electrocatalyzes ascorbic acid oxidation, enabling biosensor applications with a detection limit of 0.2 µM .

Q. How can BCB degradation kinetics be modeled using photocatalytic nanocomposites?

MgO/MgO₂ nanocomposites degrade BCB via pseudo-first-order kinetics (rate constant: 0.014 min⁻¹). Computational simulations (DFT) reveal strong adsorption energy (−131.552 eV) between BCB and MgO surfaces, driven by π-π stacking and electrostatic interactions. Experimental validation shows 85% dye removal in 120 min under UV light .

Q. What experimental design resolves discrepancies in BCB vs. Pap staining for breast lesions?

Discrepancies arise in breast FNA, where BCB identifies 66.7% malignancies vs. 58.3% with Pap. To address this:

- Dual Staining : Re-stain discordant cases with hematoxylin-eosin (HE).

- Blinded Review : Engage multiple pathologists to minimize observer bias.

- Follow-Up : Confirm diagnoses via histopathology. Such protocols reduce false positives and improve specificity (97.1%) .

Q. How does BCB certification by the Biological Stain Commission impact experimental reproducibility?

Certified BCB (dye content ≥50%) ensures batch-to-batch consistency in staining intensity. Researchers must verify certification (e.g., CAS 81029-05-2) and pre-test dye lots using control samples. Non-certified batches may vary in sodium citrate/NaCl ratios, affecting staining clarity .

Methodological Considerations

Q. What quality control measures validate BCB-based spectrophotometric heparin assays?

- pH Optimization : Use Britton-Robinson buffer (pH 3.0) to stabilize BCB-heparin complexes.

- Calibration Curve : Measure absorbance at 630 nm with heparin concentrations (0.1–5.0 µg/mL).

- Interference Testing : Exclude sulfated polysaccharides (e.g., chondroitin sulfate) via dialysis. This method achieves a linear range (R² > 0.99) and detection limit of 0.05 µg/mL .

Q. How do computational methods enhance BCB application studies?

Molecular docking and density functional theory (DFT) predict BCB interactions with biomolecules (e.g., heparin) or nanomaterials. For example, simulations of BCB adsorption on MgO surfaces guide nanocomposite design for environmental remediation .

Q. What protocols ensure ethical use of BCB in live-cell imaging?

- Concentration Limits : Use ≤0.1% BCB to avoid cytotoxicity.

- Institutional Approval : Obtain ethics clearance for human/animal samples.

- Waste Disposal : Neutralize BCB with 1% sodium hypochlorite before disposal.

These steps align with biosafety guidelines and reduce environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.